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Compound of Interest

Compound Name: Fmoc-Lys(Trt)-OH

Cat. No.: B020898

This technical guide provides an in-depth overview of Na-Fmoc-Ng-trityl-L-lysine (Fmoc-
Lys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Tailored for
researchers, scientists, and professionals in drug development, this document details the
compound's physicochemical properties, provides comprehensive experimental protocols for its
use, and illustrates the synthesis workflow.

Core Properties of Fmoc-Lys(Trt)-OH

Fmoc-Lys(Trt)-OH is a derivative of the amino acid lysine, where the alpha-amino group is
protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the
side chain is protected by a trityl (Trt) group. This dual protection scheme is fundamental to the
Fmoc/tBu strategy in peptide synthesis, allowing for the selective deprotection of the a-amino
group for peptide chain elongation while the side chain remains protected.

The key quantitative data for Fmoc-Lys(Trt)-OH are summarized in the table below for quick

reference.
Property Value
CAS Number 111061-54-2[1][2]
Molecular Weight 610.74 g/mol [1]
Molecular Formula CaoH38N204[1][2]
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Experimental Protocols for Solid-Phase Peptide
Synthesis (SPPS)

The following sections outline a standard manual protocol for the incorporation of Fmoc-
Lys(Trt)-OH into a peptide sequence using SPPS. These protocols are based on the widely
adopted Fmoc/tBu chemistry.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

o For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin is commonly used.

[1][2]
e For C-terminal amides: Rink Amide resin is the preferred choice.[1][2]
Protocol: Resin Swelling

» Weigh the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) and
place it into a suitable reaction vessel (e.g., a fritted glass funnel or a specialized SPPS
vessel).[2][3]

e Add N,N-dimethylformamide (DMF) or dichloromethane (DCM) to the resin.[1][3]

» Allow the resin to swell for at least 1 hour at room temperature with gentle agitation to ensure
all active sites are accessible.[2]

After swelling, drain the solvent.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing
a free amine for the next coupling cycle.

Protocol: N-terminal Fmoc Group Removal

e Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[1][2]
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Agitate the mixture for an initial 2-3 minutes, then drain.

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-30
minutes to ensure complete deprotection.[1]

Drain the deprotection solution.

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the
dibenzofulvene-piperidine adduct.[2]

Amino Acid Coupling

This crucial step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid

and its subsequent reaction with the free N-terminal amine on the resin-bound peptide.

Protocol: Coupling of Fmoc-Lys(Trt)-OH

In a separate vial, dissolve Fmoc-Lys(Trt)-OH (typically 3-5 equivalents relative to the resin
loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-
tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-
1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (e.g., 4.5 equivalents) in DMF.[2]

Add a base, typically diisopropylethylamine (DIPEA) or collidine (e.g., 2 equivalents), to the
activation mixture. This mixture should be pre-activated by stirring for a few minutes.[4]

Add the activated Fmoc-Lys(Trt)-OH solution to the deprotected peptide-resin.

Agitate the reaction mixture at room temperature for 1-2 hours.[1] The progress of the
coupling can be monitored using a qualitative ninhydrin (Kaiser) test.[3]

Once the reaction is complete (indicated by a negative ninhydrin test), drain the coupling
solution.

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.

Final Cleavage and Side-Chain Deprotection
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The final step involves cleaving the completed peptide from the solid support and
simultaneously removing the acid-labile side-chain protecting groups, including the Trt group
from lysine.

Protocol: Cleavage from Resin
e Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[5]

e Prepare a cleavage cocktail. A standard and effective mixture is 95% trifluoroacetic acid
(TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TIS acts as a scavenger to trap the
reactive trityl cations released during deprotection, preventing side reactions.[2]

e Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3
hours at room temperature with occasional agitation.[1] The solution may turn yellow due to
the formation of the trityl carbocation.[6]

« Filter the resin and collect the filtrate containing the cleaved peptide.
» Precipitate the peptide by adding the filtrate to cold diethyl ether.

o Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet
with cold ether again to remove residual scavengers and cleavage byproducts.

o Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase
high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

To further clarify the experimental process and the relationships between the key steps, the
following diagrams are provided.
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Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-
Lys(Trt)-OH.
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Caption: Simplified reaction pathway for the base-mediated Fmoc-deprotection step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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